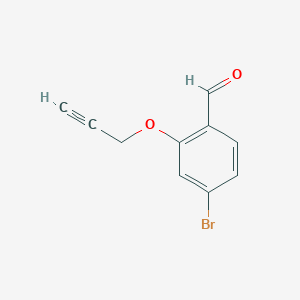











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([OH:10])[CH:3]=1.[Na].[OH-].[Na+].[CH2:14](Br)[C:15]#[CH:16].C1(C)C=CC=CC=1>CO>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH2:16][C:15]#[CH:14])[CH:3]=1 |f:2.3,^1:10|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)O
|
|
Name
|
|
|
Quantity
|
15.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
2.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring and to it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The resulting pale yellow solution was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
EtOH (30 mL) was added to the residue
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting yellow, powdery sodium salt was dissolved in DMF (60 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at ambient temperature for 22 h
|
|
Duration
|
22 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
after which time the volatiles were concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EtOAc (70 mL) and water (40 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
treated with charcoal (˜1 g)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from EtOAc and hexane (3:7)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)OCC#C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 893 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |